5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
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Overview
Description
5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a sulfonyl group attached to an ethoxyphenyl ring, and a thia-azabicycloheptane core. Its distinctive structure makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 2-ethoxyphenylamine with a suitable sulfonyl chloride, followed by cyclization with a thia-azabicycloheptane derivative under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfone derivatives, reduced bicyclic compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bicyclic structure allows the compound to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
- 5-((2-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
- 5-((2-Fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Uniqueness
The uniqueness of 5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide lies in its ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-ethoxyphenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-2-19-12-5-3-4-6-13(12)21(17,18)14-8-11-7-10(14)9-20(11,15)16/h3-6,10-11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZAHQQLHPVAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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